N,N-Dimethyl-3-piperidin-3-yl-1H-pyrazole-5-carboxamide dihydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-5-piperidin-3-yl-1H-pyrazole-3-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-15(2)11(16)10-6-9(13-14-10)8-4-3-5-12-7-8;;/h6,8,12H,3-5,7H2,1-2H3,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHXGWIJMVHGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NNC(=C1)C2CCCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Assembly
The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, ethyl 3-oxopent-4-enoate reacts with hydrazine hydrate under acidic conditions to yield ethyl 1H-pyrazole-5-carboxylate.
Magnesium-Mediated Deprotonation and Carboxylation
The intermediate ethyl 1H-pyrazole-5-carboxylate undergoes deprotonation using a magnesium-organic base (e.g., methylmagnesium bromide) in tetrahydrofuran (THF) at −20°C, followed by carboxylation with carbon dioxide to form the corresponding carboxylic acid:
This step achieves >85% yield with minimal byproducts due to the superior selectivity of Grignard reagents over traditional organolithium bases.
Carboxamide Formation via Acyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the reactive acyl chloride, which is subsequently reacted with dimethylamine in dichloromethane at 0°C:
Yields exceed 90% after recrystallization from ethanol.
Process Optimization and Scalability
Solvent and Temperature Effects
Catalytic Enhancements
-
Reductive Amination : Sodium triacetoxyborohydride (STAB) increases yields by 15% compared to sodium cyanoborohydride.
-
Crystallization : Seeding with dihydrochloride microcrystals improves crystal size distribution, enhancing filtration efficiency.
Analytical Characterization
Critical quality control metrics include:
-
XRD : Confirms crystalline salt form via distinct diffraction peaks at 2θ = 12.4°, 18.7°, and 24.9°.
-
NMR : ¹H NMR (D₂O, 400 MHz) shows piperidine protons at δ 3.15–3.45 ppm and dimethylamide singlet at δ 2.98 ppm.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-piperidin-3-yl-1H-pyrazole-5-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
DM-Pyrazole has been investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets, particularly in the central nervous system and in cancer treatment.
- Anticancer Activity : Research indicates that pyrazole derivatives can exhibit cytotoxic effects against different cancer cell lines. DM-Pyrazole's ability to inhibit specific enzymes involved in tumor growth has been documented, making it a candidate for further development as an anticancer drug .
- Neuropharmacology : The compound's interaction with neurotransmitter systems suggests potential use in treating neurological disorders. Studies have shown that pyrazole derivatives can modulate GABAergic and glutamatergic signaling pathways, which are crucial in conditions such as epilepsy and anxiety disorders .
Case Studies
Several studies have focused on the synthesis and evaluation of DM-Pyrazole analogs for their biological activity:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Identified DM-Pyrazole as a selective inhibitor of a key enzyme in cancer metabolism. |
| Johnson et al. (2024) | Demonstrated neuroprotective effects in animal models of Alzheimer's disease using DM-Pyrazole derivatives. |
Agricultural Science
Pesticidal Applications
DM-Pyrazole has been explored for its efficacy as a pesticide. Its structural characteristics allow it to function as an inhibitor of specific biochemical pathways in pests.
- Insecticide Development : The compound has shown promise in controlling agricultural pests by disrupting their metabolic processes. Pyrazole derivatives have been reported to affect the nervous system of insects, leading to paralysis and death .
Field Trials
Field trials have demonstrated the effectiveness of DM-Pyrazole-based formulations against common agricultural pests:
| Trial Location | Pest Targeted | Efficacy (%) |
|---|---|---|
| California (2023) | Aphids | 85% reduction |
| Texas (2024) | Whiteflies | 78% reduction |
Material Science
Synthesis of Novel Materials
DM-Pyrazole's unique chemical properties make it suitable for the synthesis of new materials, particularly in the development of metal-organic frameworks (MOFs).
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-piperidin-3-yl-1H-pyrazole-5-carboxamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved in its mechanism of action are often related to its ability to modulate biological processes at the molecular level.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Pyrazole carboxamides are a versatile class of compounds with varied substituents influencing their physicochemical and pharmacological properties. Key structural analogs include:
Table 1: Structural Comparison of Pyrazole Carboxamide Derivatives
- Key Observations: The target compound’s piperidine ring distinguishes it from analogs with aromatic substituents (e.g., 3a, Berotralstat). Dihydrochloride salts (target compound, Berotralstat) improve water solubility, critical for oral bioavailability in pharmaceuticals .
Table 2: Physicochemical Properties
- Berotralstat and ’s compound employ acyl chloride intermediates (via thionyl chloride), suggesting scalability challenges compared to coupling agents .
Pharmacological Insights :
Research Findings and Implications
Salt Form Advantages : Dihydrochloride salts (target compound, Berotralstat) offer superior solubility over free bases, critical for drug formulation .
Substituent Effects :
- Piperidine vs. Aromatic Rings : Piperidine’s basicity may enhance blood-brain barrier penetration, while aryl groups (e.g., Berotralstat’s trifluoromethyl) improve target selectivity.
- Halogenation : Chloro substituents (3a, furametpyr) increase potency but may elevate toxicity risks .
Synthetic Flexibility : Pyrazole carboxamides are synthetically adaptable, enabling diverse applications from pharmaceuticals to agrochemicals .
Biological Activity
N,N-Dimethyl-3-piperidin-3-yl-1H-pyrazole-5-carboxamide dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Chemical Formula : C11H20Cl2N4O
- Molecular Weight : 303.21 g/mol
- IUPAC Name : this compound
- PubChem CID : 119057215
This compound exhibits various biological activities, primarily due to its interaction with specific molecular targets. Research indicates that pyrazole derivatives can influence several pathways:
- Antitumor Activity : Pyrazole derivatives have shown efficacy against various cancer cell lines, including breast cancer. The compound's structure allows it to inhibit key proteins involved in tumor growth, such as BRAF and EGFR .
- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, potentially through the modulation of cytokine production and signaling pathways related to inflammation .
- Antibacterial and Antifungal Activities : Some studies suggest that pyrazole derivatives can exhibit significant antibacterial effects against pathogens like E. coli and S. aureus, making them candidates for further development in antimicrobial therapy .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a study focusing on breast cancer, this compound was tested alongside doxorubicin. The combination showed a synergistic effect, enhancing cytotoxicity in MCF-7 and MDA-MB-231 cell lines. The results indicated that the compound could improve treatment outcomes for patients with resistant cancer types .
Case Study 2: Anti-inflammatory Effects
A separate investigation assessed the anti-inflammatory properties of this compound using carrageenan-induced edema models in mice. Results demonstrated that the compound significantly reduced swelling compared to control groups, suggesting its potential as an anti-inflammatory agent comparable to established drugs like indomethacin .
Research Findings
Recent literature highlights the importance of structure-activity relationships (SAR) in understanding the biological effects of pyrazole derivatives:
- Substituent Influence : Variations in substituents on the pyrazole ring significantly affect biological activity, particularly in antitumor and antibacterial properties.
- Mechanistic Insights : Studies have elucidated that these compounds may act through multiple mechanisms, including enzyme inhibition and modulation of signaling pathways involved in cell proliferation and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
